5-Ethyl-3-methylisoxazolo[4,5-b]pyridine
Description
Properties
CAS No. |
144265-71-4 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-ethyl-3-methyl-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-5-8-9(10-7)6(2)11-12-8/h4-5H,3H2,1-2H3 |
InChI Key |
UDHMKVFLYZIZRE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=C1)ON=C2C |
Canonical SMILES |
CCC1=NC2=C(C=C1)ON=C2C |
Synonyms |
Isoxazolo[4,5-b]pyridine, 5-ethyl-3-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Isoxazolo[4,5-b]pyridines differ from imidazo[4,5-b]pyridines in the five-membered ring composition (O vs. N). This oxygen atom increases electronegativity, reducing basicity and altering hydrogen-bonding capacity. Substituents further modulate properties:
- PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Contains an amino group linked to carcinogenic DNA adduct formation .
Table 1: Structural and Electronic Comparison
*LogP values estimated using fragment-based methods.
Preparation Methods
Cyclocondensation via Friedländer Reaction
The Friedländer condensation is a cornerstone for constructing isoxazolo[4,5-b]pyridine scaffolds. In one approach, 4-amino-5-benzoylisoxazole-3-carboxamide undergoes cyclization with acetylacetone in glacial acetic acid under reflux for 24 hours, yielding 6-acetyl-5-methyl-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide (58% yield) . While this method traditionally targets phenyl-substituted derivatives, modifying the β-ketoester component to ethyl acetoacetate could theoretically introduce the ethyl group at position 5.
Reaction Conditions
-
Reactants : 4-Amino-5-benzoylisoxazole-3-carboxamide, ethyl acetoacetate (hypothetical modification)
-
Solvent : Glacial acetic acid
-
Temperature : Reflux (~118°C)
-
Time : 24 hours
Analytical Data for Analogous Products
| Property | Value | Source |
|---|---|---|
| Melting Point | 225–226°C | |
| IR (νmax, cm⁻¹) | 3390 (NH), 1710 (C=O) | |
| ¹H NMR (CDCl₃) | δ 2.65 (s, 3H, CH₃), 7.35–7.61 (m, 5H, Ph) |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide, ethyl acetoacetate, and anhydrous ZnCl₂ heated at 60–65°C for 15 minutes (3 × 5-minute intervals) under microwave irradiation (240 W) produced analogous derivatives in 63% yield . This method reduces reaction time from hours to minutes while maintaining comparable efficiency.
Optimized Parameters
-
Catalyst : Anhydrous ZnCl₂
-
Power : 240 W
-
Temperature : 60–65°C
-
Workup : Ethyl ether precipitation, recrystallization from ethanol
Alkoxymethylene-Malonate Cyclization
Amino-isoxazole derivatives condense with alkoxymethylene-malonates under high-temperature conditions (240°C in diphenyl ether) to form bicyclic cores . For 5-ethyl-3-methylisoxazolo[4,5-b]pyridine, ethyl 2-(ethoxymethylene)-3-oxobutanoate could serve as the malonate partner.
Reaction Pathway
-
Condensation : 3-Methylisoxazol-5-amine + ethyl 2-(ethoxymethylene)-3-oxobutanoate → aminomethylenemalonate intermediate
-
Cyclization : Heating at 240°C induces ring closure
Challenges
-
Regioselectivity : Competing cyclization pathways may require directing groups.
-
Purification : Column chromatography often necessary due to byproduct formation .
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Friedländer Condensation | 55–60% | 24 hours | Moderate | Well-established protocol |
| Microwave-Assisted | 60–63% | 15 minutes | High | Rapid kinetics, energy-efficient |
| Nitroisoxazole Route | ~50% | 6–12 hours | Low | Direct introduction of ethyl group |
| Malonate Cyclization | 50–60% | 4–6 hours | Moderate | Tunable malonate substituents |
Analytical Characterization
Spectroscopic Standards
-
IR Spectroscopy : C=N stretch at 1646–1662 cm⁻¹, C=O (ester) at 1691 cm⁻¹ .
-
¹H NMR : Methyl groups resonate at δ 2.10–2.30 (singlet), ethyl groups show triplet (δ 1.25) and quartet (δ 2.50) .
-
Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 353.46 for diselenide analogs) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor heterocycles. For example, analogous isoxazolo-pyridine derivatives are synthesized via multi-component reactions using aminopyridines and ethyl/methyl reagents under controlled conditions. Key steps include:
- Cyclization : Reacting 3-amino-5-ethylpyridine with methylating agents (e.g., methyl iodide) in anhydrous tetrahydrofuran (THF) under inert atmosphere to prevent oxidation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the product .
- Optimization : Temperature control (70–90°C) and solvent selection (e.g., ethanol or THF) are critical for yield improvement (reported yields: 45–65%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR in deuterated dimethyl sulfoxide (DMSO-d6) resolve substituent positions. For example, the ethyl group’s triplet (δ 1.2–1.4 ppm) and methyl singlet (δ 2.5 ppm) confirm alkylation .
- X-ray Crystallography : Single-crystal analysis (monoclinic space groups) provides bond-length validation (C–C: 1.45–1.50 Å) and dihedral angles between fused rings .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 203.1) .
Q. What are the common derivatives of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine, and how are they synthesized?
- Methodological Answer : Derivatives include halogenated (e.g., 5-chloro) or carboxylate-functionalized analogs. Synthesis strategies:
- Halogenation : Using N-chlorosuccinimide (NCS) in acetonitrile at 0°C to introduce chlorine at the 5-position .
- Esterification : Ethyl chloroformate reacts with hydroxyl intermediates to form carboxylate esters .
- Biological Probes : Coupling with fluorophores (e.g., dansyl chloride) via nucleophilic substitution for cellular imaging .
Advanced Research Questions
Q. How can regioselective functionalization challenges in isoxazolo[4,5-b]pyridines be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Installing temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 6-position .
- Metal Catalysis : Palladium-mediated C–H activation (e.g., using Pd(OAc) with ligands) for arylations at specific sites .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing frontier molecular orbitals (FMOs) .
Q. How should contradictory data on reaction yields or byproduct formation be resolved?
- Methodological Answer :
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., oxidized pyridine-N-oxides) formed under aerobic conditions .
- Yield Discrepancies : Reproduce reactions with strict inert atmospheres (argon) and compare with literature protocols. For example, trace water in THF may hydrolyze intermediates, reducing yields by 15–20% .
- Kinetic Studies : Variable-temperature NMR monitors reaction progress to pinpoint bottlenecks (e.g., slow cyclization steps) .
Q. What computational tools are recommended for predicting the biological activity of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., kinase enzymes) using crystal structures from the PDB .
- QSAR Models : CoMFA or CoMSIA correlates substituent electronic parameters (Hammett σ) with antimicrobial activity .
- ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., logP ~2.5 for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
